Methyl 2-{4-[3-(methylcarbamoyl)phenyl]phenyl}acetate
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Overview
Description
Methyl 2-{4-[3-(methylcarbamoyl)phenyl]phenyl}acetate is an organic compound with a complex structure, characterized by the presence of a methylcarbamoyl group attached to a phenyl ring, which is further connected to another phenyl ring through an acetate linkage
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-{4-[3-(methylcarbamoyl)phenyl]phenyl}acetate typically involves multi-step organic reactions. One common method includes the reaction of 3-(methylcarbamoyl)phenylboronic acid with 4-bromoacetophenone under Suzuki-Miyaura coupling conditions. This reaction is catalyzed by a palladium complex and requires a base such as potassium carbonate in an aqueous or alcoholic solvent. The resulting intermediate is then esterified using methanol and an acid catalyst to yield the final product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions: Methyl 2-{4-[3-(methylcarbamoyl)phenyl]phenyl}acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acid derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated reagents in the presence of a base.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Methyl 2-{4-[3-(methylcarbamoyl)phenyl]phenyl}acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its structural features.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-{4-[3-(methylcarbamoyl)phenyl]phenyl}acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Methyl 2-{4-[3-(carbamoyl)phenyl]phenyl}acetate: Lacks the methyl group on the carbamoyl moiety.
Ethyl 2-{4-[3-(methylcarbamoyl)phenyl]phenyl}acetate: Has an ethyl ester instead of a methyl ester.
Uniqueness: Methyl 2-{4-[3-(methylcarbamoyl)phenyl]phenyl}acetate is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the methylcarbamoyl group and the acetate linkage allows for unique interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
methyl 2-[4-[3-(methylcarbamoyl)phenyl]phenyl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO3/c1-18-17(20)15-5-3-4-14(11-15)13-8-6-12(7-9-13)10-16(19)21-2/h3-9,11H,10H2,1-2H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCYRWOCKSJXLDG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC=CC(=C1)C2=CC=C(C=C2)CC(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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